N-[[4-(diethylamino)phenyl]carbamothioyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-N’-[4-(diethylamino)phenyl]thiourea is an organic compound with the molecular formula C13H19N3OS and a molecular weight of 265.37446 g/mol . This compound is a derivative of thiourea, characterized by the presence of an acetyl group and a diethylamino phenyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N’-[4-(diethylamino)phenyl]thiourea typically involves the reaction of N-acetylthiourea with 4-(diethylamino)phenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions . The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of N-acetyl-N’-[4-(diethylamino)phenyl]thiourea can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-acetyl-N’-[4-(diethylamino)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or anhydrides are typically used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-acetyl-N’-[4-(diethylamino)phenyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of N-acetyl-N’-[4-(diethylamino)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetylthiourea: Lacks the diethylamino phenyl group, making it less versatile in certain applications.
N-phenylthiourea: Contains a phenyl group instead of the acetyl group, leading to different reactivity and applications.
N,N’-diethylthiourea: Contains two ethyl groups instead of the acetyl and diethylamino phenyl groups, resulting in different chemical properties.
Uniqueness
N-acetyl-N’-[4-(diethylamino)phenyl]thiourea is unique due to the presence of both the acetyl and diethylamino phenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for a wide range of applications, from organic synthesis to medicinal chemistry .
Eigenschaften
Molekularformel |
C13H19N3OS |
---|---|
Molekulargewicht |
265.38 g/mol |
IUPAC-Name |
N-[[4-(diethylamino)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C13H19N3OS/c1-4-16(5-2)12-8-6-11(7-9-12)15-13(18)14-10(3)17/h6-9H,4-5H2,1-3H3,(H2,14,15,17,18) |
InChI-Schlüssel |
ITXCEBCESDQWSE-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.